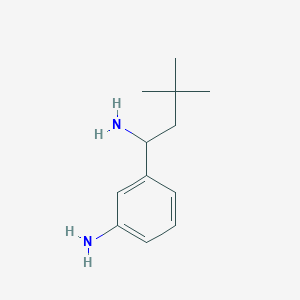
1-(3-Aminophenyl)-3,3-dimethylbutylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminophenyl)-3,3-dimethylbutylamine is an organic compound that features an amine group attached to a phenyl ring, which is further connected to a butylamine chain with two methyl groups at the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-3,3-dimethylbutylamine can be achieved through several methods. One common approach involves the reaction of 3-nitroacetophenone with tert-butylamine under reducing conditions to form the desired product. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Aminophenyl)-3,3-dimethylbutylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Aminophenyl)-3,3-dimethylbutylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminophenyl)-3,3-dimethylbutylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Aminophenyl)ethan-1-one: Similar structure but with an ethanone group instead of a butylamine chain.
3-(3-Aminophenyl)propanoic acid: Contains a propanoic acid group instead of a butylamine chain.
1-(3-Aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl: Contains a pyrazole ring instead of a butylamine chain.
Uniqueness
1-(3-Aminophenyl)-3,3-dimethylbutylamine is unique due to its specific combination of an amine group attached to a phenyl ring and a butylamine chain with two methyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C12H20N2 |
|---|---|
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
3-(1-amino-3,3-dimethylbutyl)aniline |
InChI |
InChI=1S/C12H20N2/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7,11H,8,13-14H2,1-3H3 |
Clave InChI |
QZBNFTAZQOKUPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C1=CC(=CC=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13179376.png)
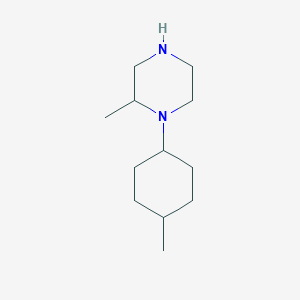

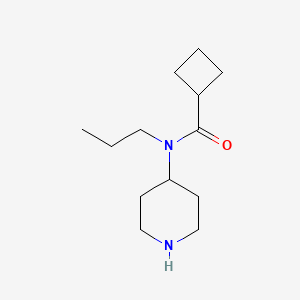
![N-[2-(pyrrolidin-3-yl)ethyl]acetamide](/img/structure/B13179397.png)
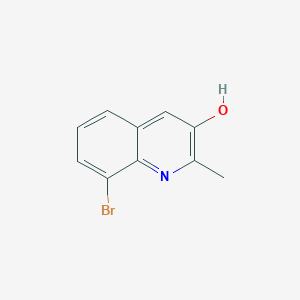
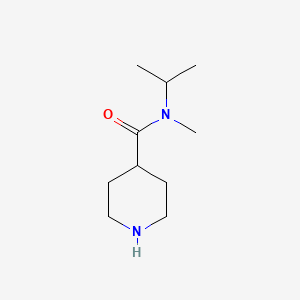
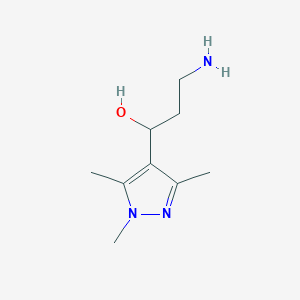
![(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid](/img/structure/B13179411.png)
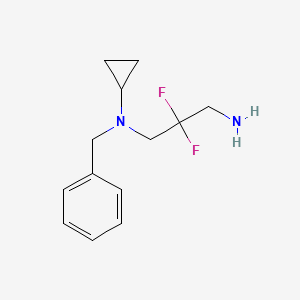
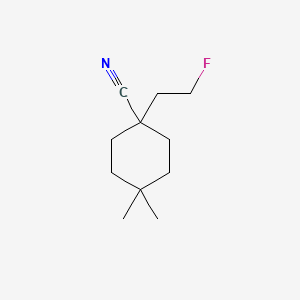
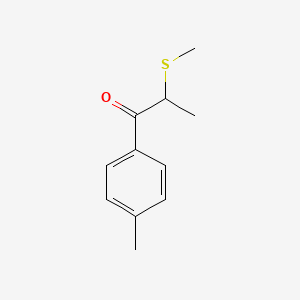
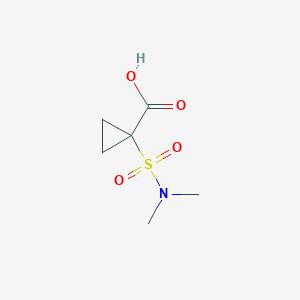
![5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13179469.png)
